molecular formula C6H7ClN2 B082148 (2-Chlorophenyl)hydrazine CAS No. 10449-07-7

(2-Chlorophenyl)hydrazine

Cat. No. B082148
CAS RN: 10449-07-7
M. Wt: 142.58 g/mol
InChI Key: GHGPIPTUDQZJJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to (2-Chlorophenyl)hydrazine has been reported, showcasing methods for preparing such compounds. For instance, N-(3-Chlorophenyl)hydrazinecarbothioamide, a related compound, was synthesized by reacting 1-chloro-3-isothiocyanatobenzene with hydrazine hydrate, demonstrating a method of synthesizing chlorophenyl hydrazine derivatives (Ramadan, 2019).

Molecular Structure Analysis

The crystal and molecular structure of related compounds have been determined, providing insights into the structural aspects of (2-Chlorophenyl)hydrazine derivatives. For example, the structure of N-tert-butyl-N′-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1, 4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl] hydrazine was elucidated, showing the arrangement of chlorophenyl rings in relation to the hydrazine moiety (Xia, 2001).

Chemical Reactions and Properties

The reactivity and chemical properties of (2-Chlorophenyl)hydrazine derivatives have been explored through various reactions, such as the condensation reactions and synthesis of complex molecules. The research into the synthesis and characterization of energetic materials like 1,2-Bis(2,4,6-trinitrophenyl) hydrazine sheds light on the potential reactivity and application of chlorophenyl hydrazine compounds (Badgujar et al., 2009).

Physical Properties Analysis

Studies involving the synthesis and characterization of (2-Chlorophenyl)hydrazine derivatives provide information on their physical properties, such as melting points, solubility, and stability. These aspects are crucial for understanding how these compounds can be manipulated and used in practical applications.

Chemical Properties Analysis

The chemical properties of (2-Chlorophenyl)hydrazine and its derivatives, including acidity, basicity, reactivity towards various reagents, and participation in chemical reactions, are fundamental for their application in synthetic chemistry and material science. The electrochemical methods for hydrazine synthesis and analysis of oxidative N-N coupling provide valuable insights into the chemical behavior of hydrazine compounds (Wang et al., 2020).

Scientific Research Applications

Study of Intrinsic Resistance of Mycobacterium Smegmatis to Fluoroquinolones

  • Scientific Field : Microbiology
  • Summary of Application : (2-Chlorophenyl)hydrazine hydrochloride has been used to study the intrinsic resistance of Mycobacterium smegmatis to fluoroquinolones, which are used for the treatment of Mycobacterium tuberculosis .

Pyrazoline Synthesis

  • Scientific Field : Organic Chemistry
  • Summary of Application : (2-Chlorophenyl)hydrazine may be used in the synthesis of pyrazoline, a class of organic compounds .

Production of N-azepan-2-ylidene-N’- (2-chloro-phenyl)-hydrazine

  • Scientific Field : Organic Chemistry
  • Summary of Application : (2-Chlorophenyl)hydrazine can be used to produce N-azepan-2-ylidene-N’- (2-chloro-phenyl)-hydrazine with 7-methoxy-3,4,5,6-tetrahydro-2H-azepine at heating .

Cancer Treatment Research

  • Scientific Field : Pharmacology
  • Summary of Application : Hydrazone chemicals, such as (2-Chlorophenyl)hydrazine, have a unique biological action and excellent coordination ability, making them hot topics in pharmaceutical research . They are being explored for their potential in cancer treatment .

Synthesis of Hydrazone-Schiff Bases

  • Scientific Field : Organic Chemistry
  • Summary of Application : (2-Chlorophenyl)hydrazine can be used to synthesize hydrazone-Schiff bases by combining suitable aldehydes with four hydrazides .

Synthesis of Indole Derivatives

  • Scientific Field : Organic Chemistry
  • Summary of Application : (2-Chlorophenyl)hydrazine can be used in the synthesis of indole derivatives, which are bioactive aromatic compounds that have shown clinical and biological applications .

Safety And Hazards

(2-Chlorophenyl)hydrazine is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for (2-Chlorophenyl)hydrazine are not mentioned in the search results, it is known that the compound is used to study intrinsic resistance of Mycobacterium smegmatis to fluoroquinolones . This suggests that it may continue to be used in research related to antibiotic resistance.

properties

IUPAC Name

(2-chlorophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c7-5-3-1-2-4-6(5)9-8/h1-4,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGPIPTUDQZJJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30866030
Record name (2-Chlorophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30866030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chlorophenyl)hydrazine

CAS RN

41052-75-9, 10449-07-7
Record name o-Chlorophenylhydrazine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041052759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-chlorophenyl)hydrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
97
Citations
MJ Ahsan, H Khalilullah, S Yasmin, SS Jadav… - Medicinal Chemistry …, 2013 - Springer
In the present investigation, we described herein the molecular properties prediction by Molinspiration ( 2008 ) and synthesized a series of 17 2-(substituted benzylidene/ethylidene)-N-(…
Number of citations: 14 link.springer.com
RI Al-Wabli, AR Al-Ghamdi, SAV Aswathy… - Pharmaceutical …, 2020 - mdpi.com
Life-threatening fungal infections accounts for a major global health burden especially for individuals suffering from cancer, acquired immune deficiency syndrome (AIDS), or …
Number of citations: 4 www.mdpi.com
RI Al-Wabli, AR Al-Ghamdi, SAV Aswathy… - Crystals, 2019 - mdpi.com
Life-threatening fungal infections accounts for a major global health burden especially for individuals suffering from cancer, acquired immune deficiency syndrome (AIDS), or …
Number of citations: 3 www.mdpi.com
C Bustos, A Escobar-Fuentealba… - … Section E: Structure …, 2012 - scripts.iucr.org
There are two independent molecules, A and B, in the asymmetric unit of the title compound, C16H12ClN5O3. The relative orientations of the chlorophenyl ring with respect to the …
Number of citations: 1 scripts.iucr.org
J Govindasamy - Med Chem Res, 2013 - researchgate.net
In the present investigation, we described herein the molecular properties prediction by Molinspiration (2008) and synthesized a series of 17 2-(substituted benzylidene/ethylidene)-N-(…
Number of citations: 3 www.researchgate.net
AEAS Fouda, SM Rashwan, MM Kamel, AHM Gad… - 2021 - biointerfaceresearch.com
… The stock solutions of 2-chlorophenyl hydrazine (2-CPH) derivatives 10-3 M were diluted with distilled to ready doses range from (4x10-6 – 24x10-6 M). …
Number of citations: 1 biointerfaceresearch.com
MMA Majthoub - Journal of Computational and Theoretical …, 2016 - ingentaconnect.com
… furan-2-carbaldehyde with 2-chlorophenyl hydrazine have been prepared and characterized … nitrogen and oxygen atoms of 2-chlorophenyl hydrazine (–Ph–NH-) group and furan ring. …
Number of citations: 2 www.ingentaconnect.com
OB Ibrahim, MA Mohamed, MS Refat - Can. Chem. Trans, 2014 - Citeseer
… Infrared spectra of the complexes agree with the coordination to the central metal atom through the nitrogen of the 2-chlorophenyl hydrazine (–Ph–NH-) group and the sulfur atom of the …
Number of citations: 60 citeseerx.ist.psu.edu
AY Hassan - Organic Chemistry Insights, 2010 - search.proquest.com
… Compound 13h react with each of 2-chlorophenyl hydrazine and benzamidine hydrochloride to give 14h and 15h. Cyclocondensation of 12h with hydroxylamine hydrochloride and …
Number of citations: 2 search.proquest.com
T Nicholson, J Zubieta - Inorganic Chemistry, 1987 - ACS Publications
The syntheses, crystal structures, electronic spectra, and electrochemical characteristics of a series of rhenium-organodiazenido complexes with facultative tetradentate ligands are …
Number of citations: 45 pubs.acs.org

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